Metoprolol succinate
Descripción general
Descripción
El succinato de metoprolol es un bloqueador selectivo de los receptores beta-1 adrenérgicos que se utiliza principalmente en el tratamiento de enfermedades cardiovasculares como la hipertensión, la angina de pecho y la insuficiencia cardíaca . Es una formulación de liberación prolongada que permite la dosificación una vez al día, proporcionando un efecto terapéutico más consistente .
Mecanismo De Acción
El succinato de metoprolol ejerce sus efectos bloqueando selectivamente los receptores beta-1 adrenérgicos en el corazón. Esta inhibición reduce los efectos de las catecolaminas, lo que lleva a una disminución de la frecuencia cardíaca y la contractilidad miocárdica. El resultado es una reducción del gasto cardíaco y la presión arterial . El succinato de metoprolol no afecta significativamente los receptores beta-2, que se encuentran en los pulmones y los vasos sanguíneos .
Análisis Bioquímico
Biochemical Properties
Metoprolol succinate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily interacts with beta-1 adrenergic receptors, which are G protein-coupled receptors located in the heart. By binding to these receptors, this compound inhibits the action of catecholamines such as adrenaline and noradrenaline, leading to a decrease in heart rate and myocardial contractility . Additionally, this compound is metabolized by cytochrome P450 enzymes, particularly CYP2D6, which is responsible for its biotransformation in the liver .
Cellular Effects
This compound affects various types of cells and cellular processes. In cardiac cells, it reduces the heart rate and contractility by blocking beta-1 adrenergic receptors. This action decreases the workload on the heart and helps in managing conditions like hypertension and angina . This compound also influences cell signaling pathways by inhibiting the cyclic AMP (cAMP) pathway, which is activated by beta-1 adrenergic receptors. This inhibition leads to a reduction in the phosphorylation of proteins involved in cardiac muscle contraction . Furthermore, this compound can affect gene expression by modulating the activity of transcription factors involved in the regulation of genes related to cardiac function .
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to beta-1 adrenergic receptors. By antagonizing these receptors, this compound prevents the binding of catecholamines, thereby inhibiting the activation of the cAMP pathway. This results in a decrease in intracellular calcium levels, leading to reduced cardiac muscle contraction . Additionally, this compound can modulate the activity of various enzymes and proteins involved in cardiac function, further contributing to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by factors such as temperature, pH, and exposure to light. Studies have shown that this compound remains stable under controlled conditions, but its degradation can occur over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with this compound demonstrating sustained efficacy in reducing heart rate and blood pressure over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces heart rate and blood pressure without causing significant adverse effects . At higher doses, toxic effects such as bradycardia, hypotension, and cardiac arrhythmias have been observed . These findings highlight the importance of dose optimization to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is primarily metabolized in the liver through the action of cytochrome P450 enzymes, particularly CYP2D6 . The main metabolic pathways include alpha-hydroxylation and O-demethylation, leading to the formation of metabolites such as alpha-hydroxymetoprolol and O-demethylmetoprolol . These metabolites are further conjugated and excreted in the urine. The metabolism of this compound can be influenced by genetic polymorphisms in CYP2D6, resulting in variations in drug clearance and efficacy among individuals .
Transport and Distribution
This compound is rapidly absorbed and distributed within the body. It has a volume of distribution of approximately 3.2 to 5.6 L/kg and can cross the blood-brain barrier . The drug is extensively bound to plasma proteins, primarily albumin, which facilitates its transport in the bloodstream . This compound is also distributed to various tissues, including the heart, liver, and kidneys, where it exerts its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and cell membrane, where it interacts with beta-1 adrenergic receptors . The drug does not require specific targeting signals or post-translational modifications for its activity. Its distribution within different cellular compartments can influence its efficacy and duration of action .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El succinato de metoprolol se sintetiza mediante un proceso de varios pasos. El paso inicial implica la reacción de 4-(2-metoxietil)fenol con epiclorhidrina para formar 1-(4-(2-metoxietil)fenoxi)-2,3-epoxipropano. Este intermedio luego se hace reaccionar con isopropilamina para producir 1-(isopropilamino)-3-(4-(2-metoxietil)fenoxi)propan-2-ol .
El paso final implica la formación de la sal succinato mediante la reacción de la base libre de metoprolol con ácido succínico. La reacción se lleva a cabo típicamente en un solvente orgánico como metanol o etanol bajo condiciones controladas de temperatura y pH .
Métodos de producción industrial
En entornos industriales, la producción de succinato de metoprolol implica la síntesis a gran escala utilizando condiciones de reacción similares a las descritas anteriormente. El proceso se optimiza para un alto rendimiento y pureza, a menudo involucrando pasos de cristalización y purificación para garantizar que el producto final cumpla con los estándares farmacéuticos .
Análisis De Reacciones Químicas
Tipos de reacciones
El succinato de metoprolol se somete a varias reacciones químicas, que incluyen:
Oxidación: El metoprolol se puede oxidar para formar su derivado N-óxido correspondiente.
Reducción: Las reacciones de reducción pueden convertir el metoprolol en su derivado de amina secundaria.
Sustitución: Las reacciones de sustitución nucleofílica pueden modificar el grupo fenoxi.
Reactivos y condiciones comunes
Oxidación: El peróxido de hidrógeno o los perácidos se utilizan comúnmente como agentes oxidantes.
Reducción: El borohidruro de sodio o el hidruro de aluminio y litio son agentes reductores típicos.
Sustitución: Los haluros de alquilo o sulfonatos se utilizan en reacciones de sustitución nucleofílica.
Productos principales
Oxidación: N-óxido de metoprolol.
Reducción: Derivado de amina secundaria de metoprolol.
Sustitución: Varios derivados de fenoxi sustituidos.
Aplicaciones Científicas De Investigación
El succinato de metoprolol se utiliza ampliamente en la investigación científica debido a sus propiedades farmacológicas. Algunas aplicaciones incluyen:
Comparación Con Compuestos Similares
Compuestos similares
Bisoprolol: Otro bloqueador beta-1 selectivo utilizado para indicaciones similares.
Carvedilol: Un bloqueador beta no selectivo con propiedades adicionales de bloqueo alfa.
Atenolol: Un bloqueador beta-1 selectivo con una vida media más larga en comparación con el metoprolol.
Singularidad
La formulación de liberación prolongada del succinato de metoprolol proporciona un efecto terapéutico más consistente y una mejor adherencia del paciente en comparación con las formulaciones de liberación inmediata. Su selectividad para los receptores beta-1 lo convierte en una opción preferida para los pacientes con afecciones respiratorias, ya que tiene un impacto mínimo en los receptores beta-2 .
Actividad Biológica
Metoprolol succinate is a selective beta-1 adrenergic antagonist widely used in the management of cardiovascular conditions, particularly chronic heart failure and hypertension. This article delves into its biological activity, pharmacological effects, clinical efficacy, and relevant case studies, supported by data tables and research findings.
Pharmacological Profile
Mechanism of Action:
this compound primarily acts by blocking beta-1 adrenergic receptors in the heart, leading to decreased heart rate, reduced myocardial contractility, and lower blood pressure. This results in improved cardiac output and reduced myocardial oxygen demand, making it beneficial for patients with heart failure and hypertension.
Pharmacokinetics:
this compound is characterized by extended-release formulation which allows for consistent plasma levels over a 24-hour period. It has a bioavailability of approximately 50% due to first-pass metabolism in the liver. The drug's half-life ranges from 3 to 7 hours, necessitating once-daily dosing for the extended-release formulation.
Heart Failure Management
The MERIT-HF trial (Metoprolol CR/XL Randomized Intervention Trial in Congestive Heart Failure) is one of the most significant studies demonstrating the efficacy of this compound in chronic heart failure. Key findings include:
- Reduction in Mortality: this compound reduced all-cause mortality by 34% compared to placebo (p=0.00009).
- Hospitalization Rates: There was a 19% reduction in hospitalizations due to worsening heart failure (p=0.00012).
- Functional Improvement: Patients showed improvements in NYHA functional class, indicating better quality of life and functional capacity.
Endpoint | Metoprolol Group (%) | Placebo Group (%) | p-value |
---|---|---|---|
All-cause mortality | 34 | 51 | <0.0001 |
Hospitalizations for HF | 19 | 38 | <0.0001 |
Improvement in NYHA Class | Significant | Not significant | - |
Comparative Studies
A recent observational study compared this compound with amiodarone in patients with heart failure with reduced ejection fraction (HFrEF). The results indicated:
- Cardiovascular Mortality: 4.9% in the metoprolol group versus 12.4% in the amiodarone group (HR: 2.500; p=0.040).
- First Hospitalization for HF: 52.9% for metoprolol versus 67.8% for amiodarone (HR: 1.281; p=0.024).
These findings suggest that while both medications are effective, metoprolol may be associated with higher hospitalization rates compared to amiodarone but provides significant mortality benefits.
Case Studies
A notable case study involved a patient with chronic heart failure who experienced severe hypotension after switching from this compound to another beta-blocker without proper titration. The patient’s condition deteriorated rapidly, highlighting the importance of careful management when transitioning between beta-blockers.
Adverse Effects Profile
This compound is generally well-tolerated but can cause side effects such as:
- Bradycardia
- Hypotension
- Fatigue
- Dizziness
In clinical trials, discontinuation rates due to adverse effects were comparable to placebo (9.8% vs. 11.7%).
Propiedades
IUPAC Name |
butanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H25NO3.C4H6O4/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-3(6)1-2-4(7)8/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2H2,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHAZVBIOOEVQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H56N2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048726 | |
Record name | Metoprolol succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98418-47-4 | |
Record name | Metoprolol succinate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098418474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metoprolol succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+/-) 1-(isopropyloamino)-3-[p-(2-methoxyethyl) phenoxy]-2-propanol succinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METOPROLOL SUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH25PD4CCB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.